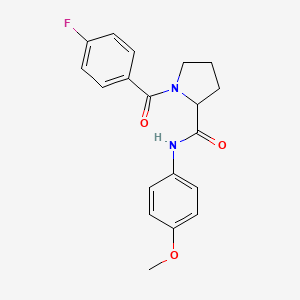
1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide, also known as F-MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. F-MPA belongs to the class of prolinamides, which are known for their ability to interact with the central nervous system and modulate neurotransmitter release. In
科学研究应用
1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been extensively studied in the field of neuroscience due to its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has been shown to modulate the release of dopamine, a neurotransmitter that plays a crucial role in motor function and reward processing. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression.
作用机制
1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide acts as a selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This mechanism of action is similar to that of other dopamine reuptake inhibitors such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperthermia, which are consistent with increased dopamine signaling. Additionally, this compound has been shown to decrease anxiety-like behavior and improve cognitive function.
实验室实验的优点和局限性
1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has several advantages for use in lab experiments. It is a highly selective DAT inhibitor, which allows for precise modulation of dopamine signaling without affecting other neurotransmitter systems. Additionally, this compound has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, its synthesis is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for research on 1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide. One area of interest is the development of this compound-based therapies for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the study of this compound's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the long-term effects of this compound on the brain and behavior are not well understood and require further investigation.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medical research. Its ability to modulate dopamine signaling makes it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. While its synthesis is complex and its long-term effects are not well understood, further research on this compound has the potential to lead to significant advances in the field of neuroscience.
合成方法
1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzoyl chloride with 4-methoxyphenylalanine followed by the addition of proline. The resulting compound is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
属性
IUPAC Name |
1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-16-10-8-15(9-11-16)21-18(23)17-3-2-12-22(17)19(24)13-4-6-14(20)7-5-13/h4-11,17H,2-3,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUKAAHWMAACJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{1-[4-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6103769.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-morpholinyl)propanamide](/img/structure/B6103780.png)
![N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103781.png)
![3-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6103801.png)
![7-(cyclohexylmethyl)-2-[(2E)-3-(2-thienyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6103803.png)
![ethyl (4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6103809.png)
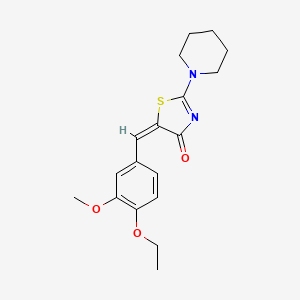
![(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6103812.png)
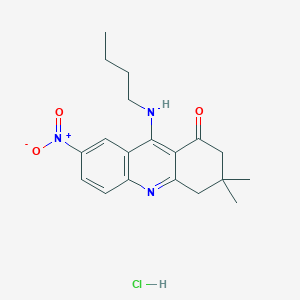
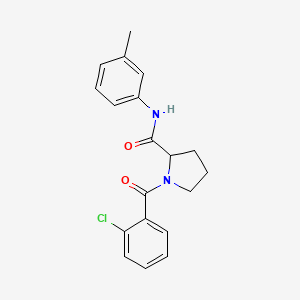
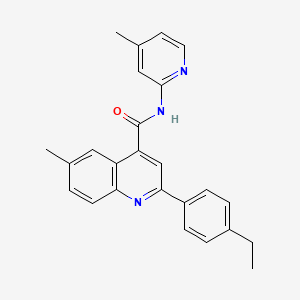
![N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6103826.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B6103832.png)
![2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B6103835.png)